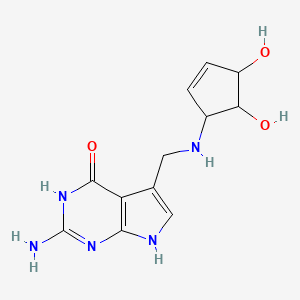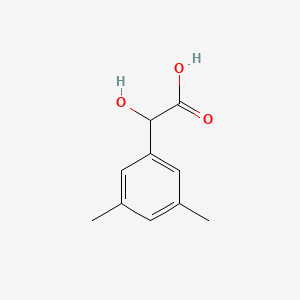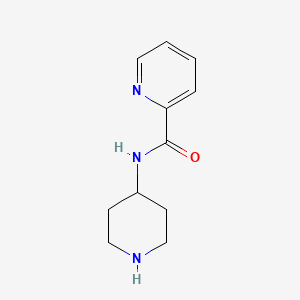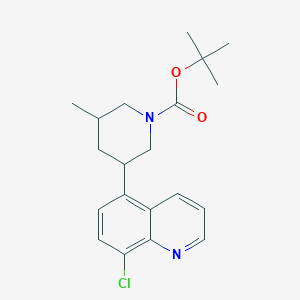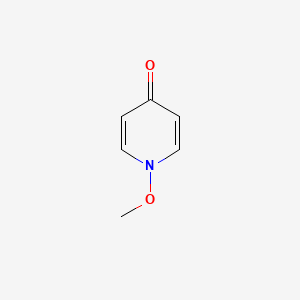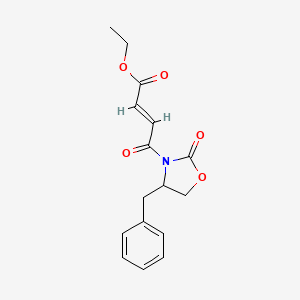
A-Fructopyranose, TMS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-呋喃果糖, TMS 是果糖的衍生物,果糖是一种存在于许多植物中的单糖。该化合物以三甲基硅烷基 (TMS) 基团的存在为特征,这些基团用于在化学反应中保护羟基。 α-呋喃果糖, TMS 的分子式为 C21H52O6Si5,分子量为 541.0615 .
准备方法
合成路线和反应条件: α-呋喃果糖, TMS 可以通过果糖与三甲基硅烷基氯在碱性条件下(例如吡啶)的反应合成。该反应通常在无水条件下进行,以防止 TMS 基团的水解。该反应可以用以下方程式表示:
Fructose+5TMSCl+5Pyridine→α-呋喃果糖, TMS+5Pyridine-HCl
工业生产方法: α-呋喃果糖, TMS 的工业生产涉及使用类似反应条件的大规模合成。 该工艺针对产率和纯度进行了优化,通常涉及多个纯化步骤,例如重结晶和色谱法以去除杂质 .
化学反应分析
反应类型: α-呋喃果糖, TMS 会发生各种化学反应,包括:
氧化: TMS 基团保护羟基,使其他官能团能够选择性氧化。
还原: 该化合物可以在温和条件下被还原,而不影响 TMS 基团。
取代: 通过亲核取代反应,可以将 TMS 基团替换为其他保护基或官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化物和醇盐等亲核试剂用于取代反应。
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以生成羧酸,而还原可以生成醇 .
科学研究应用
α-呋喃果糖, TMS 在科学研究中具有广泛的应用:
化学: 它在有机合成中用作保护基,以防止羟基位点发生不必要的反应。
生物学: 该化合物用于研究碳水化合物代谢和酶相互作用。
医学: α-呋喃果糖, TMS 衍生物正在研究其潜在的治疗特性。
作用机制
α-呋喃果糖, TMS 的作用机制涉及通过形成稳定的硅醚来保护羟基。这种保护允许选择性反应在不干扰羟基的情况下发生在其他官能团上。 TMS 基团可以在酸性或碱性条件下被去除,以再生游离的羟基 .
类似化合物:
- β-呋喃果糖, TMS
- L-山梨糖, TMS
- D-ψ-木糖, TMS
- α-D-塔格糖, TMS
比较: α-呋喃果糖, TMS 在其特定的构型和 TMS 基团的存在方面是独特的。与类似化合物相比,它在稳定性和反应性方面提供了独特的优势。 例如,β-呋喃果糖, TMS 具有不同的立体化学,这会影响其反应性和与其他分子的相互作用 .
相似化合物的比较
- β-Fructopyranose, TMS
- L-Sorbopyranose, TMS
- D-Psicopyranose, TMS
- α-D-Tagatopyranose, TMS
Comparison: A-Fructopyranose, TMS is unique in its specific configuration and the presence of TMS groups. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity. For example, β-Fructopyranose, TMS has a different stereochemistry, which can affect its reactivity and interactions with other molecules .
属性
分子式 |
C21H52O6Si5 |
|---|---|
分子量 |
541.1 g/mol |
IUPAC 名称 |
trimethyl-[[2,3,4,5-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-17-21(27-32(13,14)15)20(26-31(10,11)12)19(25-30(7,8)9)18(16-22-21)24-29(4,5)6/h18-20H,16-17H2,1-15H3 |
InChI 键 |
PJXWXHJDJODISP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCC1(C(C(C(CO1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)
![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)
